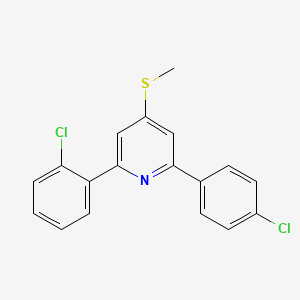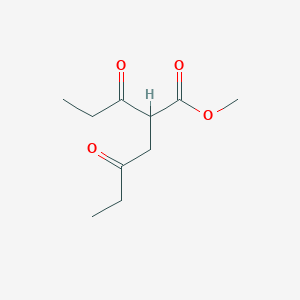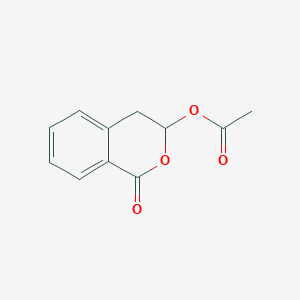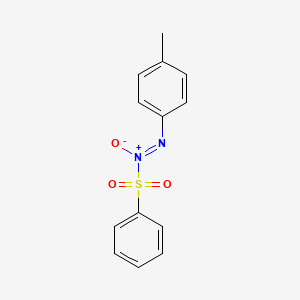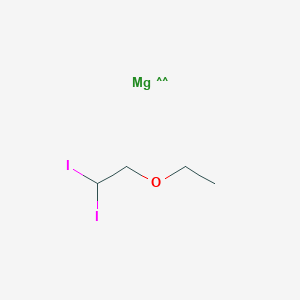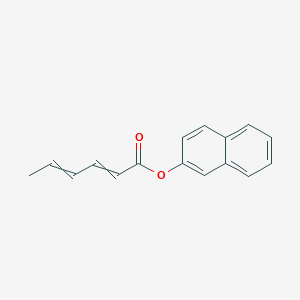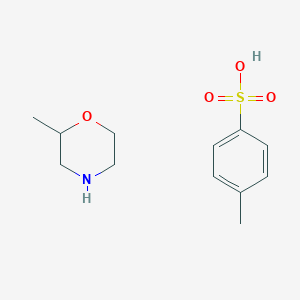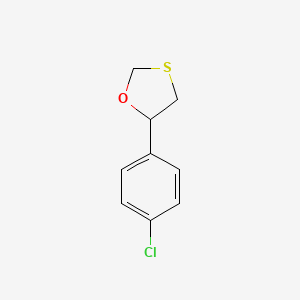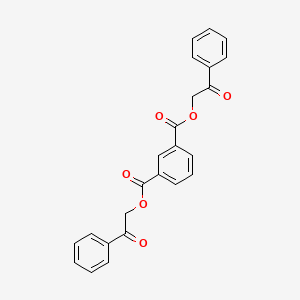
Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products
Preparation Methods
The synthesis of Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form an intermediate, which is then reacted with thiourea to yield the target molecule . This method is efficient and commonly used in laboratory settings.
Chemical Reactions Analysis
Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Scientific Research Applications
Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of various chemical compounds, including dyes and biocides.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density make it reactive towards electrophilic and nucleophilic substitutions, which can lead to the formation of biologically active compounds .
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
CAS No. |
120586-33-6 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-12-6(7)3/h4H2,1-3H3 |
InChI Key |
INLREDTUFIFXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


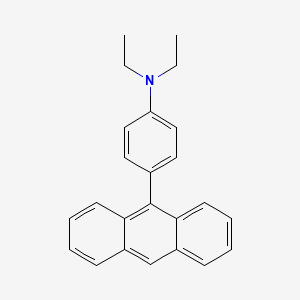
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)

